3-Chloro-4-morpholinophenylboronic acid

Overview

Description

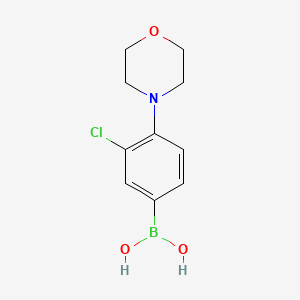

3-Chloro-4-morpholinophenylboronic acid is a boronic acid derivative with a molecular weight of 241.48 . The IUPAC name for this compound is 3-chloro-4-(4-morpholinyl)phenylboronic acid .

Molecular Structure Analysis

The InChI code for 3-Chloro-4-morpholinophenylboronic acid is 1S/C10H13BClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

3-Chloro-4-morpholinophenylboronic acid is a solid compound . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Scientific Research Applications of 3-Chloro-4-morpholinophenylboronic Acid

Intermediate for Synthesis of Heterocyclic Compounds 3-Chloro-4-morpholinophenylboronic acid is an important intermediate in the synthesis of biologically active heterocyclic compounds. Morpholine derivatives, such as 4‐(2‐Carboxyethyl)morpholin‐4‐ium chloride, demonstrate potential in creating various biologically active structures due to their ability to form stable conformations and hydrogen bonds (Mazur, Pitucha, & Rzączyńska, 2007).

Formation of Benzoxaborole Compounds The reaction of o-formylphenylboronic acid with morpholine leads to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This compound exhibits a hydrogen-bonded dimer motif with a planar benzoxaborole fragment, indicating its potential in the creation of complex organic structures (Sporzyński, Lewandowski, Rogowska, & Cyrański, 2005).

Development of N,N-Chelate Ligands 3-Chloro-4-morpholinophenylboronic acid can be involved in the development of N,N-chelate ligands. For example, the coupling of arylboronic acids to positions in dichloroisoquinoline under catalysis can lead to modified chloro groups and the production of biisoquinolines. This process highlights the utility of 3-chloro-4-morpholinophenylboronic acid derivatives in forming complex ligands (Ford, Sinn, & Woodward, 1997).

Formation of Lewis Acid–Base Adducts Electron-deficient borole compounds, related to 3-chloro-4-morpholinophenylboronic acid, exhibit strong Lewis acidity. This characteristic makes them suitable for forming Lewis acid–base adducts with various donors, as demonstrated in the reaction of 1-chloro-2,3,4,5-tetraphenylborole with different donors. The study of these reactions contributes to our understanding of the interaction dynamics of similar boronic acid derivatives (Braunschweig et al., 2013).

Molluscicidal Agents Derivatives of 3-chloro-4-morpholinophenylboronic acid have been synthesized for use as molluscicidal agents. For example, the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating a morpholine moiety, demonstrated good molluscicidal effects. This indicates the potential of such compounds in pest control applications (Duan et al., 2014).

Synthesis of Antidepressant Compounds The synthesis of specific antidepressants involves the interaction of derivatives of 3-chloro-4-morpholinophenylboronic acid, such as 4-chloro-N-(3-chloropropyl)benzamide, with morpholine. This process highlights the role of morpholine-based boronic acid derivatives in pharmaceutical applications, particularly in the development of antidepressants (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).

Safety and Hazards

The safety information for 3-Chloro-4-morpholinophenylboronic acid includes the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4-morpholinophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 3-Chloro-4-morpholinophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . The compound plays a crucial role in this reaction, contributing to the formation of carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . It is also environmentally benign . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of 3-Chloro-4-morpholinophenylboronic acid is the successful formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This contributes to the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Chloro-4-morpholinophenylboronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The stability of the compound also suggests that it may be resistant to various environmental factors, although more research is needed to confirm this.

properties

IUPAC Name |

(3-chloro-4-morpholin-4-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYNSBCEZWQQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N2CCOCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)